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Compound of Interest

Compound Name:
4-(trans-4-

Methylcyclohexyl)cyclohexanone

CAS No.: 151772-66-6

Cat. No.: B179048

Get Quote

Executive Summary & Compound Profile
4-(trans-4-Methylcyclohexyl)cyclohexanone is a bicyclic ketone characterized by a rigid,

lipophilic core. Its stereochemistry is its defining feature: the trans relationship within the

methylcyclohexyl ring and the trans linkage between the two rings (equatorial-equatorial)

creates a linear, rod-like geometry essential for Liquid Crystal (LC) mesophases and Drug

Discovery scaffolds requiring defined spatial orientation (bioisosteres of biphenyls).
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Property Specification Relevance

CAS Number 151772-66-6
Unique identifier for

procurement.

Molecular Formula C₁₃H₂₂O
Lipophilic core (cLogP ~3.5–

4.0).

Stereochemistry trans,trans (Thermodynamic)
Critical for LC phase stability

and receptor binding.

Reactivity Sterically hindered ketone
Requires tailored protocols for

nucleophilic attack.

Solubility Soluble in THF, DCM, Toluene
Compatible with standard

organic solvents.

Strategic Applications & Mechanistic Insights
A. Liquid Crystal Synthesis (The Wittig Approach)
In material science, this ketone is the precursor to alkene-linked liquid crystals (e.g., vinylenes).

The linearity of the trans,trans isomer minimizes viscosity while maximizing the clearing point

(Nematic-Isotropic transition).

Challenge: Standard Wittig reactions can produce Z-alkenes, whereas E-alkenes are often

required for high-performance LCs.

Solution: Use of Schlosser modification or specific ylide stabilization to favor E-selectivity,

followed by iodine-catalyzed isomerization if necessary.

B. Medicinal Chemistry (Reductive Amination)
In drug development, the bicyclohexyl group acts as a bulky, hydrophobic spacer that fills

lipophilic pockets in enzymes (e.g., CDK12 inhibitors).

Challenge: Controlling the stereocenter at C1 (the ketone carbon) during amination.

Causality: Hydride reagents attack from the less hindered face (axial attack), often yielding

the cis-amine (axial amine). However, the trans-amine (equatorial) is thermodynamically
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more stable.

Expert Insight: For thermodynamic trans-products, use reductive alkylation conditions that

allow equilibration (e.g., catalytic hydrogenation with Pd/C) rather than purely kinetic hydride

reductions (e.g., NaBH₄).

Experimental Protocols
Protocol 1: Stereoselective Reductive Amination
(Synthesis of CDK12 Inhibitor Intermediates)
Objective: Synthesize trans-N-aryl-4-(trans-4-methylcyclohexyl)cyclohexan-1-amine.

Mechanism: Ti(OiPr)₄ facilitates imine formation, while NaBH(OAc)₃ provides mild reduction.

Materials:

4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 equiv)

Aniline derivative (1.1 equiv)

Titanium(IV) isopropoxide (1.2 equiv)

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

Imine Formation:

In a flame-dried flask under N₂, dissolve the ketone (10 mmol) and aniline (11 mmol) in

anhydrous DCM (20 mL).

Add Ti(OiPr)₄ (12 mmol) dropwise. Note: The solution may turn yellow/orange indicating

imine/titanium complex formation.

Stir at ambient temperature for 12–18 hours. Validation: Monitor consumption of ketone by

TLC (Hexane/EtOAc 4:1).
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Reduction:

Cool the mixture to 0°C.

Add NaBH(OAc)₃ (15 mmol) in portions to avoid rapid exotherm.

Allow to warm to room temperature and stir for 4 hours.

Workup (Critical for Titanium Removal):

Quench with saturated aqueous NaHCO₃ (20 mL).

Crucial Step: If a gelatinous precipitate forms (titanium salts), add 1N NaOH until the

mixture separates cleanly, or filter through a Celite pad.

Extract with DCM (3 x 30 mL). Dry organic phase over Na₂SO₄ and concentrate.

Purification:

Flash chromatography (Silica gel). Note: The cis and trans isomers often have distinct Rf

values. The trans-amine (equatorial) is usually more polar than the cis-amine (axial) on

silica due to better accessibility of the lone pair, though this varies by N-substituent.

Protocol 2: Wittig Olefination for Liquid Crystal
Monomers
Objective: Convert ketone to 4-(trans-4-methylcyclohexyl)-1-vinylcyclohexane derivatives.

Materials:

Methyltriphenylphosphonium bromide (1.2 equiv)

Potassium tert-butoxide (KOtBu) (1.3 equiv)

THF (anhydrous)

Step-by-Step Methodology:
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Ylide Generation:

Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.

Add KOtBu in portions. The suspension will turn bright yellow (ylide formation). Stir for 1

hour at 0°C.

Addition:

Dissolve 4-(trans-4-Methylcyclohexyl)cyclohexanone in minimal THF.

Add dropwise to the ylide solution.

Reaction:

Warm to room temperature and stir for 4 hours. Validation: GC-MS analysis should show

disappearance of the ketone peak (m/z 194) and appearance of the alkene.

Workup:

Quench with water. Remove THF under reduced pressure.

Extract with hexane (to precipitate triphenylphosphine oxide).

Filter off the solid oxide byproduct before column chromatography.

Visualizing the Stereochemical Pathway
The following diagram illustrates the divergent pathways for reductive amination, highlighting

the difference between kinetic and thermodynamic control.

4-(trans-4-Methylcyclohexyl)
cyclohexanone Intermediate Imine+ Amine, Ti(OiPr)4

Kinetic Product
(Cis-Amine / Axial)

Hydride (NaBH4)
Axial Attack (Less Hindered)

Thermodynamic Product
(Trans-Amine / Equatorial)

H2 / Pd/C
Equilibration

Isomerization
(High Temp / Acid)

Click to download full resolution via product page
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Figure 1: Stereochemical divergence in the reductive amination of bicyclic ketones.

Thermodynamic conditions favor the equatorial (trans) amine, critical for biological activity.

Troubleshooting & Expert Tips
Issue Probable Cause Corrective Action

Low Yield in Amination
Incomplete imine formation

due to steric bulk.

Increase reaction time with

Ti(OiPr)₄ to 24h or use

molecular sieves (4Å) to drive

equilibrium.

Titanium Emulsion
Improper quenching of Ti-

alkoxides.

Use the "Rochelle's Salt"

(Sodium Potassium Tartrate)

method: stir the quenched

mixture with saturated

Rochelle's salt solution for 1

hour to solubilize Ti.

Isomer Mixture (Cis/Trans) Lack of stereocontrol.

For pure trans isomer,

recrystallize the hydrochloride

salt from ethanol/ether. The

trans-amine salt is typically

less soluble and crystallizes

first.

Unreacted Ketone (Wittig) Enolization of ketone by base.

Ensure the ylide is fully formed

before adding ketone. Keep

temperature low (0°C to -78°C)

during addition to favor

nucleophilic attack over

deprotonation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30067358/
https://www.benchchem.com/product/b179048/docs#application-note-4-trans-4-methylcyclohexyl-cyclohexanone-in-advanced-organic-synthesis
https://www.benchchem.com/product/b179048/docs#application-note-4-trans-4-methylcyclohexyl-cyclohexanone-in-advanced-organic-synthesis
https://www.benchchem.com/product/b179048/docs#application-note-4-trans-4-methylcyclohexyl-cyclohexanone-in-advanced-organic-synthesis
https://www.benchchem.com/product/b179048/docs#application-note-4-trans-4-methylcyclohexyl-cyclohexanone-in-advanced-organic-synthesis
https://www.benchchem.com/product/b179048?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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